Linker Chemistry: Carbamate vs. Amine Comparison with 4-(Pyrrolidin-3-yl)morpholine
The most structurally similar commercial compound is 4-(pyrrolidin-3-yl)morpholine (CAS 53617-37-1). The key differentiating feature is the linker between the two heterocycles. Pyrrolidin-3-yl morpholine-4-carboxylate employs a carbamate (-O-CO-N-) linker, while its closest analog uses a direct C-N amine bond . This difference is critical for medicinal chemistry design. While specific activity data for this compound is not published, the class of morpholine-4-carboxylates is well-known. For context, a potent analog, (1R)-2-[(cyanomethyl)amino]-1-({[2-(difluoromethoxy)benzyl]sulfonyl}methyl)-2-oxoethyl morpholine-4-carboxylate, demonstrates potent biological activity with an IC50 of 2.10 nM against endothelin-converting enzyme (ECE) [1]. This class-level evidence highlights the potential for high affinity interactions that are enabled by the carbamate linkage.
| Evidence Dimension | Chemical Linker |
|---|---|
| Target Compound Data | Carbamate (-O-CO-N-) |
| Comparator Or Baseline | Amine (-N-) [4-(pyrrolidin-3-yl)morpholine] |
| Quantified Difference | N/A - Qualitative Structural Difference |
| Conditions | Structural comparison |
Why This Matters
The carbamate linker introduces distinct conformational flexibility and metabolic lability, which are crucial design elements for prodrug strategies or for achieving a specific residence time on a biological target, a feature absent in the more stable amine-linked analog.
- [1] BindingDB. (n.d.). BDBM50046841: Morpholine-4-carboxylic acid derivative IC50 Data. Retrieved from https://www.bindingdb.org/ View Source
